
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is a complex organic compound known for its unique structure and properties. This compound features a crown ether moiety, which is a cyclic chemical structure containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions and other cations, making them valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one typically involves the reaction of bis[2-(2-hydroxyethoxy)ethyl] ether with appropriate reagents to form the crown ether structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Utilized in the production of sensors and catalysts for chemical reactions
Mécanisme D'action
The mechanism of action of 1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one involves its ability to form stable complexes with metal ions and other cations. This complexation is facilitated by the crown ether moiety, which provides a cavity that can accommodate the cation. The formation of these complexes can influence various molecular targets and pathways, including ion transport and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13-Pentaoxa-16-azacyclooctadecane: A similar crown ether compound with a slightly different structure.
1-Aza-18-crown-6: Another crown ether known for its ability to complex with metal ions.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related compound with additional nitrogen atoms in the ring structure
Uniqueness
1-(1,4,7,10,13-Pentaoxa-16-azacyclooctadecan-16-yl)prop-2-en-1-one is unique due to its specific combination of the crown ether moiety and the prop-2-en-1-one group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
879497-63-9 |
|---|---|
Formule moléculaire |
C15H27NO6 |
Poids moléculaire |
317.38 g/mol |
Nom IUPAC |
1-(1,4,7,10,13-pentaoxa-16-azacyclooctadec-16-yl)prop-2-en-1-one |
InChI |
InChI=1S/C15H27NO6/c1-2-15(17)16-3-5-18-7-9-20-11-13-22-14-12-21-10-8-19-6-4-16/h2H,1,3-14H2 |
Clé InChI |
SXSQLRSXNDAJGV-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)N1CCOCCOCCOCCOCCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)
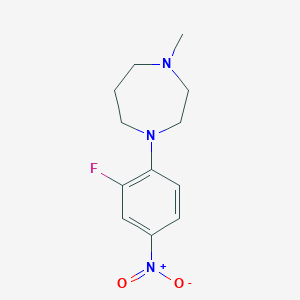
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
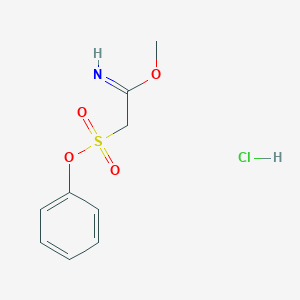
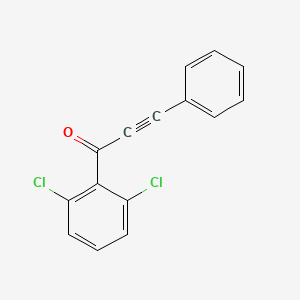
![2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B12596661.png)
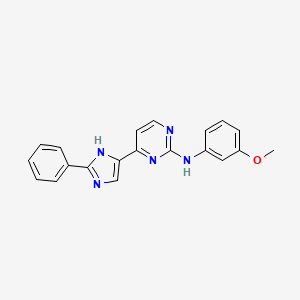

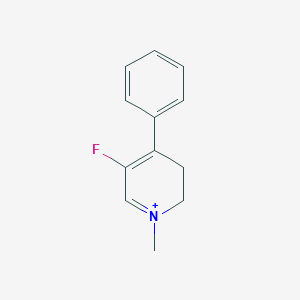
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
